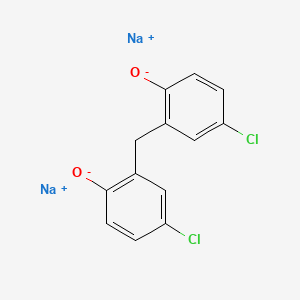![molecular formula C48H32Br4Si B13740491 Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane is a silicon-based compound with the molecular formula C24H16Br4Si. It is known for its unique structure, where a silicon atom is bonded to four 4’-bromo-[1,1’-biphenyl]-4-yl groups. This compound is an intermediate for emerging hole transport materials based on a silicon core, which have shown potential in applications such as perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of silicon tetrachloride with 4-bromo-[1,1’-biphenyl]-4-yl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used, and the reactions are often performed under inert atmospheres.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atoms are replaced with other functional groups.
Coupling Reactions: Products include larger molecules with extended conjugation, which can have applications in materials science.
Scientific Research Applications
Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Medicine: Research into its use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane is primarily related to its ability to act as an intermediate in various chemical reactions. Its silicon core provides stability and allows for the formation of complex structures. The bromine atoms can be easily substituted, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(4-aminophenyl)methane
- 1,1,2,2-Tetrakis(4-bromophenyl)ethylene
- 1,3,5-Tris(4-bromophenyl)benzene
Uniqueness
Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane is unique due to its silicon core and the presence of four 4’-bromo-[1,1’-biphenyl]-4-yl groups. This structure provides it with distinct properties, such as high stability and reactivity, making it suitable for applications in advanced materials and synthetic chemistry .
Properties
Molecular Formula |
C48H32Br4Si |
|---|---|
Molecular Weight |
956.5 g/mol |
IUPAC Name |
tetrakis[4-(4-bromophenyl)phenyl]silane |
InChI |
InChI=1S/C48H32Br4Si/c49-41-17-1-33(2-18-41)37-9-25-45(26-10-37)53(46-27-11-38(12-28-46)34-3-19-42(50)20-4-34,47-29-13-39(14-30-47)35-5-21-43(51)22-6-35)48-31-15-40(16-32-48)36-7-23-44(52)24-8-36/h1-32H |
InChI Key |
AXRLVYOVYMRIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)[Si](C3=CC=C(C=C3)C4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)C8=CC=C(C=C8)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)










![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
